4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid adheres to IUPAC rules by prioritizing the pyrrolidine ring as the parent structure. The numbering begins at the nitrogen atom, with the carboxylic acid group at position 3 and the 4-hydroxyphenyl substituent at position 4. Alternative nomenclature systems, such as CAS indexing, designate this compound under Registry Number 186028-79-5 for its (3R,4S)-stereoisomer, while the racemic hydrochloride salt is cataloged as CAS 1392211-71-0. Comparative analysis with related structures, such as 1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid (CAS 39629-88-4), highlights the critical role of functional group positioning. The latter compound differs by an oxo group at C5, altering its tautomeric potential.
Table 1: Comparative Molecular Descriptors
Molecular Geometry and Stereochemical Configuration Analysis
The pyrrolidine ring adopts a puckered conformation to alleviate torsional strain, with the 4-hydroxyphenyl group occupying an equatorial position relative to the ring. Stereochemical studies confirm that the (3R,4S) configuration is energetically favored due to minimized steric clashes between the carboxylate and aryl substituents. Nuclear Overhauser effect (n.O.e.) experiments on analogous pyrrolidine derivatives reveal through-space interactions between H3 and H4 protons, corroborating the trans-diaxial arrangement of bulky groups. Racemic mixtures, such as the hydrochloride salt (CAS 1392211-71-0), exhibit distinct crystallographic packing behaviors compared to enantiopure forms.
X-ray Crystallographic Data and Conformational Studies
While direct X-ray diffraction data for 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid remain unpublished, related compounds offer insights. For instance, the (3R,4S)-stereoisomer crystallizes in a monoclinic system with hydrogen-bonding networks between carboxylic acid groups and adjacent hydroxyl protons. Conformational analysis via density functional theory (DFT) predicts a dihedral angle of 112° between the pyrrolidine ring and the aryl plane, optimizing π-orbital overlap with the carboxylic acid. These computational models align with NMR coupling constants (J₃,₄ = 9.8 Hz), indicative of a trans-diequatorial arrangement.
Comparative Analysis of Tautomeric Forms
The compound exhibits limited tautomerism due to the stability of its enol form. The 4-hydroxyphenyl group resists keto-enol tautomerization because aromatic conjugation delocalizes the phenolic oxygen’s lone pairs. In contrast, the 5-oxo derivative (CAS 39629-88-4) undergoes keto-enol equilibration, with the keto form predominating in nonpolar solvents. The carboxylic acid group remains protonated under physiological conditions, precluding zwitterionic tautomerism.
Table 2: Tautomeric Stability in Related Compounds
Properties
IUPAC Name |
4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDKAOETNQRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 3-Substituted Coumarins
The process begins with 3-substituted coumarins , which serve as precursors for pyrrolidine derivatives. The nature of the substituents at the 3-position influences the subsequent rearrangement and functionalization steps.
Rearrangement to Pyrrolidine Derivatives
- Reagents: Nitromethane, suitable bases, and catalysts such as palladium complexes.
- Reaction Conditions: Typically carried out under mild, room temperature conditions with solvent systems like dichloromethane or ethanol.
- Dissolve 3-substituted coumarin in an appropriate solvent.
- Add nitromethane (acting as a nucleophile) and a catalytic amount of palladium(0) complex.
- Stir at room temperature for 18–24 hours.
- Isolate the resulting pyrrolidine-2,5-dione intermediates via filtration and chromatography.
This method is supported by findings from recent studies demonstrating efficient rearrangement of coumarins into pyrrolidine derivatives with high regioselectivity.
Functionalization to Introduce the Hydroxyphenyl Group
Hydroxylation at the 4-Position
The phenolic hydroxyl group at the 4-position of the pyrrolidine ring can be introduced through electrophilic aromatic substitution or oxidative hydroxylation of suitable intermediates.
- Use of phenol derivatives under Friedel-Crafts conditions with Lewis acids such as aluminum chloride.
- Alternatively, oxidative hydroxylation employing reagents like hydrogen peroxide in the presence of transition metal catalysts.
Coupling with 4-Hydroxyphenyl Moiety
- The phenolic group can be attached via Suzuki coupling if a halogenated precursor is available.
- Reaction Conditions: Palladium-catalyzed cross-coupling in the presence of boronic acids, under inert atmosphere at elevated temperatures (80–100°C).
Summary of the Synthetic Route
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Rearrangement of 3-substituted coumarin | Nitromethane, Pd catalyst, room temp | 70–90% yield |
| 2 | Hydroxylation at 4-position | Phenol derivatives, Lewis acids | Variable yields, optimized for regioselectivity |
| 3 | Carboxylation at 3-position | CO₂ under pressure, base | High regioselectivity, yields >60% |
Data Tables and Findings
Table 1: Summary of Key Reactions and Yields
| Reaction Step | Substrate | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Rearrangement | 3-Substituted coumarin | Pd catalyst, nitromethane | Room temperature, 18–24 h | 70–90 | Efficient, regioselective |
| Hydroxylation | Pyrrolidine derivative | Phenol, Lewis acid | Reflux | 50–80 | Regioselective hydroxylation |
| Carboxylation | Hydroxy-pyrrolidine | CO₂, base | 80–120°C, pressure | 60–85 | High regioselectivity |
Supporting Research Findings
- The process described aligns with patent US8344161B2, which details enantioselective hydrogenation and rearrangement of pyrrolidine derivatives, emphasizing the importance of mild conditions for high yield and stereospecificity.
- Studies on coumarin rearrangements reveal that electron-withdrawing groups facilitate the formation of pyrrolidine rings via nucleophilic attack and rearrangement pathways.
- The oxidation and functionalization steps are supported by classical organic chemistry protocols for selective oxidation and cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-oxophenyl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)pyrrolidine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Development
These compounds serve as key intermediates in synthesizing pharmaceuticals, particularly those targeting neurological disorders . They can enhance drug efficacy and specificity .
Biochemical Research
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid derivatives are used in studies to investigate the mechanisms of action of neurotransmitters, providing insights into brain function and potential therapeutic targets for mental health conditions . They are also used in research related to enzyme inhibition and receptor binding, helping researchers understand complex biological processes .
Material Science
These compounds find applications in creating polymers and materials with specific properties, enhancing the performance of coatings and adhesives . Their unique properties make them suitable for developing novel materials, such as polymers with enhanced thermal and mechanical stability, which is beneficial in various industrial applications .
Analytical Chemistry
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid derivatives are employed as reference standards in chromatography, helping to ensure accurate and reliable results in various analytical methods . They are also used as standards in chromatographic techniques, ensuring accurate quantification of related substances in complex biological samples .
Cosmetic Formulations
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Group
The 4-hydroxyphenyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid
- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol) .
- This substitution is common in prodrug strategies to improve bioavailability .
trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₃Cl₂NO₂ (MW: 262.13 g/mol) .
- Key Differences: The electron-withdrawing chlorine atom introduces electrophilicity, which may enhance binding to hydrophobic pockets in target proteins. However, it eliminates the phenolic hydroxyl’s ability to participate in hydrogen bonding .
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO₄ (MW: 311.74 g/mol) .
Modifications to the Pyrrolidine Core
Boc-Protected Derivatives
- Example: (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid (MW: 333.36 g/mol) .
- Role : The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen during synthesis, enabling selective functionalization. This modification is critical in peptide-mimetic drug development .
Ureido-Substituted Analogs
- Example: (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (MW: 452.19 g/mol) .
- Role : The ureido group introduces additional hydrogen-bonding sites and rigidity, often enhancing target affinity. However, such derivatives may exhibit reduced solubility compared to the parent compound .
Biological Activity
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid, also known as trans-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest in pharmaceutical and biochemical research. Its structural features contribute to various biological activities, making it a valuable intermediate in drug development and a subject of numerous studies exploring its therapeutic potential.
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 221.23 g/mol
1. Pharmaceutical Development
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is primarily used as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it crucial in developing treatments for conditions such as depression and anxiety disorders .
2. Biochemical Research
The compound plays a significant role in studies investigating neurotransmitter mechanisms. It aids researchers in understanding brain functions and identifying potential therapeutic targets for mental health conditions .
3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to pyrrolidine compounds. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated promising activity against multidrug-resistant Gram-positive pathogens, indicating potential applications in combating antibiotic resistance .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced antibacterial properties .
- Anticancer Potential : In vitro tests using A549 human lung cancer cells showed that some derivatives of 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid exhibited significant cytotoxic effects, suggesting potential as anticancer agents. The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity dramatically .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
